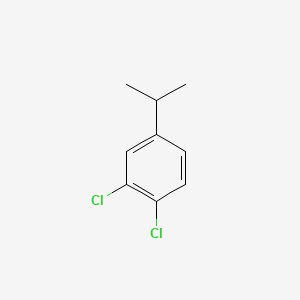

3,4-Dichlorocumene

Description

Contextualization within Halogenated Aromatic Compounds Research

3,4-Dichlorocumene is a halogenated aromatic hydrocarbon, a class of compounds characterized by a benzene (B151609) ring substituted with one or more halogen atoms and, in this case, an isopropyl group. Halogenated aromatic compounds are a significant focus of research due to their wide-ranging industrial applications and environmental presence. iloencyclopaedia.orgscirp.org They are utilized as solvents, chemical intermediates in the synthesis of pesticides, dyes, and pharmaceuticals, and as fumigants and disinfectants. iloencyclopaedia.orgscirp.org

The presence and number of halogen atoms on the aromatic ring, along with other substituents, profoundly influence the compound's chemical reactivity, physical properties, and biological activity. For instance, the position of chlorine atoms on the benzene ring can affect the compound's susceptibility to nucleophilic aromatic substitution. Research into halogenated aromatics often involves studying their synthesis, reaction mechanisms, and degradation pathways, which can be influenced by factors like phototransformation. copernicus.org The study of compounds like this compound contributes to a broader understanding of the structure-activity relationships within this large class of chemicals.

Overview of Scholarly Investigations Pertaining to this compound

Scholarly interest in this compound has been documented in various chemical research contexts. Investigations have touched upon its synthesis, identification in environmental samples, and its use as a chemical intermediate.

One area of research has focused on the synthesis of this compound. A common method involves the hydrogenation of 3,4-dichloro-α-methylstyrene. prepchem.comepo.org For example, a process using platinum oxide as a catalyst and ethanol (B145695) as a solvent, under hydrogen pressure, has been described to produce this compound with a high yield. prepchem.comepo.org Another synthetic approach involves the Friedel-Crafts alkylation of o-dichlorobenzene with propylene (B89431). toxicdocs.org

In environmental science, this compound has been tentatively identified in non-aqueous phase liquid (NAPL) samples from chemical manufacturing sites. oup.com Its presence, along with its isomer 2,3-dichlorocumene, was detected through nontargeted analysis using techniques like nuclear magnetic resonance (NMR) spectroscopy. oup.com This suggests its potential role as a component in industrial chemical mixtures or as a byproduct of certain manufacturing processes.

Furthermore, this compound serves as a precursor in the synthesis of other chemical compounds. For instance, it can be oxidized to produce this compound hydroperoxide. epo.org It has also been mentioned in the context of preparing 3,4-dichloro-α-cumyl-alcohol. archive.org These transformations highlight its utility as a building block in organic synthesis.

Interactive Data Table: Synthesis of this compound

| Reactant(s) | Catalyst/Reagents | Conditions | Product | Yield | Boiling Point | Reference |

| 3,4-dichloro-α-methylstyrene, Hydrogen | Platinum oxide, Ethanol | 50 psi H₂ pressure, Paar Hydrogenator | This compound | 95% | 123°-126° C (at reduced pressure) | prepchem.comepo.org |

| o-Dichlorobenzene, Propylene | Not specified | Not specified | This compound | Not specified | Not specified | toxicdocs.org |

Interactive Data Table: Identification of this compound

| Sample Type | Analytical Method | Key Findings | Reference |

| Non-aqueous-phase liquid (NAPL) from a chemical manufacturing site | Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS) | Tentatively identified as a constituent of the NAPL along with 2,3-dichlorocumene. | oup.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

2077-14-7 |

|---|---|

Molecular Formula |

C9H10Cl2 |

Molecular Weight |

189.08 g/mol |

IUPAC Name |

1,2-dichloro-4-propan-2-ylbenzene |

InChI |

InChI=1S/C9H10Cl2/c1-6(2)7-3-4-8(10)9(11)5-7/h3-6H,1-2H3 |

InChI Key |

DQZUIRYHGMGWFY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of 3,4 Dichlorocumene

Mechanistic Studies of Peroxide Decomposition

The decomposition of organic peroxides is a reaction of significant interest due to its role in various chemical processes, including initiation of polymerization and oxidative degradation. While specific mechanistic studies on the decomposition of 3,4-dichlorocumene hydroperoxide are not extensively detailed in readily available literature, the synthesis of this compound is documented. The synthesis involves the reaction of 3,4-dichloro-α-methylstyrene with hydrogen peroxide. googleapis.com The decomposition of similar cumene-based hydroperoxides is often catalyzed by transition metals and proceeds through a radical mechanism. chemicals.co.ukproakademia.eu

The generally accepted mechanism for the metal-catalyzed decomposition of hydroperoxides involves a redox cycle of the metal catalyst. chemicals.co.uk For instance, in the presence of a transition metal ion like iron, the decomposition can be initiated by either the oxidized or reduced form of the metal. The process typically involves the homolytic cleavage of the weak oxygen-oxygen bond in the hydroperoxide, which has a bond dissociation energy of approximately 180 kJ/mol. chemicals.co.uk This cleavage results in the formation of highly reactive free radicals. chemicals.co.uk

The decomposition can proceed via the following proposed steps, based on the well-established Haber-Weiss mechanism for Fenton-like reactions where a metal catalyst is involved: rsc.org

Initiation: The reaction is initiated by the interaction of the metal ion with the hydroperoxide, leading to the formation of a radical.

Propagation: The radicals formed can then react with other molecules, including the solvent or the parent dichlorocumene, to generate new radicals.

Termination: The reaction is terminated by the combination of two radicals to form a stable, non-radical product.

Investigations into Polymerization Reactions Involving this compound

While specific studies detailing the direct polymerization of this compound as a monomer are scarce, its derivatives, particularly those that can form initiating species, can be involved in polymerization processes. The principles of polymerization, including the roles of catalysts and the relationship between structure and reactivity, provide a framework for understanding its potential behavior.

Role of Aluminum Catalysts in Ethylene (B1197577) Oxide Polymerization

Aluminum-based catalysts are known to be effective in the ring-opening polymerization of epoxides like ethylene oxide. ugr.esutwente.nl For instance, aluminum isopropoxide has been used as an initiator for the polymerization of ethylene oxide. utwente.nl The polymerization mechanism with such catalysts often involves the coordination of the epoxide to the aluminum center, followed by nucleophilic attack of an alkoxide group, leading to the opening of the epoxide ring and the propagation of the polymer chain. utwente.nlrsc.org

In the context of a reaction involving this compound, if a suitable functional group that can interact with an aluminum catalyst is present (for example, a hydroxyl or alkoxide group derived from its hydroperoxide), it could potentially initiate or participate in the polymerization of other monomers like ethylene oxide. The Lewis acidic nature of the aluminum catalyst facilitates the ring-opening of the epoxide, which is the key step in the polymerization process. ugr.es

Structure-Reactivity Relationships in Polymerization Initiation and Propagation

The structure of a molecule plays a crucial role in its reactivity during polymerization. solubilityofthings.comlibretexts.org In the case of a potential initiator derived from this compound, the electronic effects of the chlorine substituents on the aromatic ring would be significant. Chlorine atoms are electron-withdrawing, which can affect the stability of any radical or ionic intermediates formed during the initiation step. uomustansiriyah.edu.iq

The propagation step in polymerization involves the successive addition of monomer units to the growing polymer chain. solubilityofthings.com The rate of propagation is influenced by the reactivity of the monomer and the stability of the propagating species (radical, cation, or anion). The steric hindrance from the isopropyl group and the chlorine atoms on the this compound moiety could also influence the approach of monomer molecules, thereby affecting the kinetics of polymerization.

Electrophilic and Nucleophilic Substitution Reactions

The aromatic ring of this compound is susceptible to electrophilic substitution reactions, while the chlorine atoms can potentially undergo nucleophilic substitution under specific conditions.

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution is a fundamental reaction of benzene (B151609) and its derivatives. savemyexams.commasterorganicchemistry.combyjus.comlibretexts.orgrahacollege.co.in The reaction proceeds through a three-step mechanism: byjus.comrahacollege.co.in

Generation of an electrophile: A strong electrophile is generated, often with the help of a catalyst.

Formation of a carbocation intermediate (arenium ion): The electrophile attacks the electron-rich aromatic ring, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. byjus.com This step temporarily disrupts the aromaticity of the ring and is typically the rate-determining step. masterorganicchemistry.com

Removal of a proton: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. byjus.com

In this compound, the isopropyl group is an activating, ortho-, para-directing group, while the chlorine atoms are deactivating, ortho-, para-directing groups. The combined effect of these substituents will direct incoming electrophiles to the available positions on the ring, primarily positions 5 and 6.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) is less common for simple aryl halides but can occur if the aromatic ring is activated by strong electron-withdrawing groups. savemyexams.comsolubilityofthings.comlasalle.edu The reaction typically proceeds via an addition-elimination mechanism involving a Meisenheimer complex. While the chlorine atoms in this compound are not on a highly activated ring, under forcing conditions (high temperature and pressure) or with very strong nucleophiles, substitution might be possible.

Radical Reactions and Their Pathways

Radical reactions involving this compound can be initiated by heat or light, often in the presence of a radical initiator. uomustansiriyah.edu.iqyoutube.com These reactions proceed through a chain mechanism consisting of three main stages: initiation, propagation, and termination. youtube.comorganic-chemistry.org

Initiation: This step involves the formation of free radicals. For example, the homolytic cleavage of a weak bond in an initiator molecule can generate radicals. wikipedia.org

Propagation: A radical abstracts an atom (typically a hydrogen atom from the isopropyl group of this compound) to form a new radical and a stable molecule. This new radical can then react further. msu.edu The benzylic hydrogens on the isopropyl group are particularly susceptible to abstraction due to the resonance stabilization of the resulting benzylic radical.

Termination: The chain reaction is terminated when two radicals combine to form a non-radical species. youtube.com

The presence of chlorine atoms on the aromatic ring can influence the stability and reactivity of the radical intermediates.

Rearrangement Processes and Isomerization (e.g., Isomeric Dichlorocumenes)

The isomerization of dichlorocumenes is a significant industrial process, often aimed at obtaining a specific isomer. For instance, 3,5-dichlorocumene can be produced by the alkylation of m-dichlorobenzene followed by the isomerization of the resulting 2,4-dichlorocumene. google.com This isomerization is typically carried out in the presence of an aluminum chloride catalyst and under hydrogen chloride pressure. google.com The reaction temperature for the isomerization can vary, for example, from 20 to 80°C. google.com

The mechanism of such isomerizations often involves the formation of a carbocation intermediate through the interaction of the dichlorocumene with the Lewis acid catalyst (e.g., AlCl₃). This carbocation can then undergo rearrangements, such as 1,2-hydride or 1,2-alkyl shifts, to form a more stable carbocation, which then leads to the rearranged dichlorocumene isomer. The process can be driven towards the thermodynamically most stable isomer under the reaction conditions.

| Isomerization Parameter | Value/Condition |

| Catalyst | Aluminum chloride google.com |

| Co-catalyst/Condition | Hydrogen chloride pressure google.com |

| Typical Temperature Range | 20-80 °C google.com |

This process allows for the conversion of a mixture of dichlorocumene isomers into a more desirable, single isomer.

Metal-Catalyzed Cross-Coupling and Functionalization Reactions

While specific literature on the metal-catalyzed cross-coupling and functionalization reactions of this compound is limited, its reactivity can be inferred from the well-established behavior of structurally similar compounds, such as other dichlorobenzene and cumene (B47948) derivatives. The two chlorine atoms on the aromatic ring of this compound serve as leaving groups for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, which are pivotal in modern organic synthesis. acs.orgdiva-portal.org The regioselectivity of these reactions—that is, which of the two chlorine atoms reacts preferentially—is a key consideration and is typically influenced by a combination of electronic and steric factors. msu.eduresearchgate.net

Generally, in palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to a carbon-chlorine bond is the initial and often rate-determining step. liverpool.ac.uk For dichlorobenzenes, the relative reactivity of the C-Cl bonds is influenced by the electronic environment and the steric hindrance around each chlorine atom. In the case of this compound, the chlorine at the C4 position is para to the isopropyl group, while the C3-chlorine is meta. The electronic effects of the isopropyl group are relatively small, but steric hindrance from this bulky group could potentially influence the accessibility of the C3-chlorine to the metal catalyst.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction, which forms a new carbon-carbon bond between an organoboron compound and an organic halide, is a cornerstone of modern synthetic chemistry. uwindsor.cauwindsor.ca For dihaloarenes, mono- or di-coupling can be achieved by carefully controlling the reaction conditions. It is expected that this compound could undergo selective mono-arylation or sequential diarylation. The choice of catalyst, ligand, base, and stoichiometry of the boronic acid would be critical in controlling the outcome. nih.gov For instance, using a bulky phosphine (B1218219) ligand on the palladium catalyst might favor reaction at the less sterically hindered C4-position.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dichloroarenes

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Coupling Partner | Expected Product(s) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | Arylboronic acid | Mono- and/or di-arylated cumene |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 80-120 | Alkylboronic acid | Mono- and/or di-alkylated cumene |

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/H₂O | 90 | Vinylboronic ester | Mono- and/or di-vinylated cumene |

Buchwald-Hartwig Amination:

The palladium-catalyzed Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a wide range of aniline (B41778) derivatives. uwindsor.canih.gov The reaction of this compound with various primary or secondary amines in the presence of a suitable palladium catalyst and a strong base would be expected to yield mono- or di-aminocumenes. The regioselectivity would again be a key factor, potentially allowing for the synthesis of specific isomers of amino-chlorocumenes or diaminocumenes. The choice of a bulky, electron-rich phosphine ligand is often crucial for the successful coupling of aryl chlorides. nih.gov

Table 2: Typical Conditions for Buchwald-Hartwig Amination of Dichloroarenes

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Amine | Expected Product(s) |

| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100-110 | Primary or Secondary Amine | Mono- or di-aminated cumene |

| Pd(OAc)₂ | RuPhos | K₂CO₃ | t-BuOH | 80-100 | Aniline derivative | Mono- or di-arylated aminocumene |

| PdCl₂(Amphos)₂ | Amphos | Cs₂CO₃ | Dioxane | 100 | Heterocyclic amine | Mono- or di-heteroarylaminocumene |

Heck Reaction:

The Heck reaction couples aryl halides with alkenes to form substituted alkenes. rsc.orgresearchgate.net It is anticipated that this compound could be selectively coupled with various olefins at either the C3 or C4 position. The reaction conditions, particularly the catalyst system and the nature of the olefin, would dictate the regioselectivity and yield of the resulting styrenylcumene derivatives. diva-portal.org

Table 3: General Conditions for the Heck Reaction with Dichloroarenes

| Catalyst | Ligand/Additive | Base | Solvent | Temperature (°C) | Olefin | Expected Product(s) |

| Pd(OAc)₂ | PPh₃ | Et₃N | DMF or NMP | 120-140 | Styrene (B11656) | Mono- or di-styrenylcumene |

| PdCl₂(PCy₃)₂ | PCy₃ | K₂CO₃ | Dioxane | 100-120 | Acrylate ester | Mono- or di-cinnamylcumene derivative |

| Herrmann's Catalyst | None | NaOAc | DMA | 130-150 | Allylic alcohol | Substituted phenylpropene derivative |

Theoretical and Computational Investigations of 3,4 Dichlorocumene

Quantum Chemical Calculations on Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its stability, reactivity, and spectroscopic characteristics. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic wavefunction and energy of the system.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. It is used to investigate a wide array of molecular properties, including optimized geometries, reaction energies, and spectroscopic parameters. A typical DFT study on 3,4-dichlorocumene would involve selecting an appropriate functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, cc-pVTZ) to model its electronic structure. Such calculations could yield valuable data on bond lengths, bond angles, dihedral angles, and the distribution of electron density within the molecule. However, no specific studies applying DFT to this compound have been found in the reviewed literature.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into conformational changes, intermolecular interactions, and the bulk properties of materials.

For this compound, MD simulations could be employed to explore the rotational barrier of the isopropyl group and to identify the most stable conformers. Furthermore, simulations of multiple this compound molecules could elucidate the nature and strength of intermolecular forces, such as van der Waals interactions and potential dipole-dipole interactions, which govern its physical properties in the condensed phase. The development of an accurate force field for this compound would be a prerequisite for such simulations. To date, no published studies have reported on MD simulations of this compound.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies.

Prediction of Reaction Pathways and Energy Barriers

For a molecule like this compound, computational methods could be used to predict the pathways of various reactions, such as electrophilic aromatic substitution or oxidation of the isopropyl group. By mapping the potential energy surface and locating the transition state structures, the energy barriers for different reaction channels can be calculated. This information is crucial for understanding reaction kinetics and selectivity.

Catalyst Design and Mechanistic Insights

Given that cumene (B47948) and its derivatives are often involved in catalyzed reactions, computational studies could play a significant role in understanding the interaction of this compound with different catalysts. For instance, DFT calculations could be used to model the adsorption of this compound on a catalyst surface, identify the active sites, and elucidate the catalytic cycle at a molecular level. This knowledge could guide the design of more efficient and selective catalysts. However, the scientific literature lacks specific computational investigations into the reaction mechanisms and potential catalytic transformations of this compound.

Application of Machine Learning and Data Science in Predicting Chemical Behavior

The application of machine learning (ML) and data science has become a transformative force in chemical research, offering powerful tools to predict the behavior of molecules and accelerate discovery. ijnc.ir While specific, published machine learning models exclusively detailing the properties of this compound are not extensively documented in public literature, the established methodologies are broadly applicable to it as a halogenated aromatic hydrocarbon. These computational approaches leverage algorithms to learn from large datasets of chemical information, enabling the prediction of various properties without the need for extensive, time-consuming, and resource-intensive laboratory experiments. arxiv.orgeuropa.eu

The core principle involves training models on known data to identify complex relationships between a molecule's structure and its properties. ijnc.ir For a compound like this compound, this process begins with generating machine-readable representations of its structure. Common formats include the Simplified Molecular Input Line Entry System (SMILES) string or molecular graphs where atoms are nodes and bonds are edges. ijnc.irkucourses.dk The SMILES string for this compound is CC(C)c1ccc(c(c1)Cl)Cl. nih.gov From these representations, a series of numerical features, or "descriptors," are calculated. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic structure and serve as the input for the ML models.

Table 1: Examples of Molecular Descriptors for Machine Learning Input

| Descriptor Category | Specific Descriptor Example | Relevance to Chemical Behavior Prediction |

|---|---|---|

| Constitutional | Molecular Weight | Influences physical properties like boiling point and density. |

| Atom & Bond Counts | Basic structural information used in virtually all models. | |

| Topological | Wiener Index | Relates to molecular branching and compactness. |

| Kappa Shape Indices | Describe molecular shape, which affects intermolecular interactions. | |

| Physicochemical | LogP (Octanol-Water Partition Coeff.) | Predicts lipophilicity, environmental fate, and bioaccumulation. |

| Molar Refractivity | Relates to molecular volume and polarizability. | |

| Electronic | Partial Charges | Governs electrostatic interactions and reactivity sites. |

Once descriptors are generated, various ML algorithms can be trained to create predictive models. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are prominent examples of this approach in chemical sciences. frontiersin.orgnih.gov These models establish a mathematical relationship between the chemical structure (via descriptors) and a specific activity or property. europa.eu

Modern approaches also utilize more complex, non-linear algorithms such as Random Forests, Support Vector Machines (SVMs), and deep learning models like Graph Neural Networks (GNNs). ijnc.irmdpi.com GNNs are particularly well-suited for molecular prediction as they can operate directly on the graph structure of a molecule, allowing them to learn features automatically. ijnc.ir These advanced methods can capture subtle and non-linear structure-property relationships that may be missed by traditional linear QSAR models. arxiv.org

Table 2: Predictive Models and Their Applications for a Compound like this compound

| Model/Technique | Predicted Property | Typical Input Features | Potential Application |

|---|---|---|---|

| QSAR (Multiple Linear Regression) | Boiling Point, Vapor Pressure | Topological descriptors, Molecular Weight, LogP | Physical property estimation for process engineering and environmental modeling. scielo.br |

| Random Forest / Gradient Boosting | Aqueous Solubility | 2D/3D descriptors, Hydrogen bond donors/acceptors | Predicting environmental fate and behavior. scielo.br |

| Support Vector Machine (SVM) | Toxicity (e.g., LD50) | Molecular fingerprints, Electronic descriptors | Early-stage hazard assessment. mdpi.com |

| Graph Neural Network (GNN) | Electronic Properties (e.g., HOMO/LUMO energies) | Molecular graph (atoms and bonds) | Predicting reactivity and metabolic pathways. ijnc.ir |

The development of a robust predictive model involves several key steps: data collection and curation, feature selection, model training, and rigorous validation. Validation is critical to ensure the model is generalizable and not simply "memorizing" the training data, a phenomenon known as overfitting. kucourses.dk The performance of these models is evaluated using statistical metrics. For regression tasks (predicting a continuous value like boiling point), the coefficient of determination (R²) and Root Mean Square Error (RMSE) are commonly used. scielo.br

Table 3: Illustrative Performance of QSPR Models for Halogenated Aromatic Compounds

| Predicted Property | Machine Learning Model | Typical R² (Goodness of Fit) | Typical RMSE |

|---|---|---|---|

| Boiling Point (°C) | Gradient Boosting Regression | 0.85 - 0.95 | 5 - 15 °C |

| Aqueous Solubility (log S) | Random Forest | 0.80 - 0.90 | 0.5 - 0.8 log units |

| LogP | Multiple Linear Regression (QSAR) | 0.90 - 0.98 | 0.2 - 0.4 log units |

Note: This table presents typical performance ranges for models based on diverse sets of halogenated compounds and is for illustrative purposes only. Actual performance for a specific compound would depend on the model, training data, and descriptors used.

By applying these machine learning frameworks, researchers can generate rapid predictions for a vast number of chemical properties of this compound. This includes its physicochemical characteristics (boiling point, solubility, vapor pressure), environmental fate (biodegradation, soil sorption), and potential toxicological endpoints. arxiv.orgsyntelly.com Such in silico predictions are invaluable for prioritizing chemicals for further testing, optimizing industrial processes, and conducting risk assessments in a more efficient and cost-effective manner. europa.euorientjchem.org

Advanced Analytical Methodologies for the Characterization and Detection of 3,4 Dichlorocumene

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the chemical analysis of 3,4-dichlorocumene, offering non-destructive and highly detailed molecular-level information. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) each provide unique insights into the compound's identity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

In the ¹H NMR spectrum , the protons of the isopropyl group are expected to show distinct signals. The six equivalent methyl (CH₃) protons would likely appear as a doublet due to coupling with the single methine (CH) proton. The methine proton, in turn, would be split into a septet by the six methyl protons. The aromatic region would display a more complex pattern due to the three adjacent protons on the dichlorinated benzene (B151609) ring. The proton at the C2 position would likely appear as a doublet, coupled to the proton at C6. The proton at C5 would appear as a doublet of doublets, being coupled to both the C6 proton and the C2 proton (long-range coupling). The proton at C6 would also present as a doublet of doublets, coupled to the protons at C2 and C5.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. oregonstate.edu this compound has nine carbon atoms, but due to the equivalence of the two methyl groups, eight distinct signals are expected. The aromatic carbons directly bonded to chlorine atoms (C3 and C4) would be shifted downfield. The other four aromatic carbons (C1, C2, C5, C6) would also have characteristic shifts, influenced by the substitution pattern. libretexts.org The isopropyl group would show two signals: one for the two equivalent methyl carbons and another for the methine carbon. oregonstate.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| ¹H | Isopropyl -CH₃ | ~1.2 | Doublet |

| Isopropyl -CH | ~2.9 - 3.1 | Septet | |

| Aromatic H-2 | ~7.3 - 7.5 | Doublet | |

| Aromatic H-5 | ~7.0 - 7.2 | Doublet of Doublets | |

| Aromatic H-6 | ~7.3 - 7.5 | Doublet of Doublets | |

| ¹³C | Isopropyl -CH₃ | ~24 | - |

| Isopropyl -CH | ~34 | - | |

| Aromatic C-2, C-5, C-6 | 126 - 132 | - | |

| Aromatic C-1, C-3, C-4 | 130 - 150 | - |

Note: These are estimated values based on known substituent effects and data from similar compounds like cumene (B47948) and dichlorobenzene derivatives. chemicalbook.comchemicalbook.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.comwikipedia.org

Infrared (IR) spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. specac.com The IR spectrum of this compound is expected to show characteristic absorption bands. The C-H stretching vibrations of the isopropyl group's sp³ hybridized carbons would appear just below 3000 cm⁻¹. vscht.cz Aromatic C-H stretching from the benzene ring (sp² carbons) would be observed just above 3000 cm⁻¹. spectroscopyonline.com The carbon-carbon stretching vibrations within the aromatic ring typically appear in the 1400-1600 cm⁻¹ region. vscht.cz The presence of chlorine atoms would give rise to C-Cl stretching bands in the lower frequency "fingerprint" region, typically between 600 and 800 cm⁻¹. Out-of-plane C-H bending vibrations can also provide information about the substitution pattern of the aromatic ring. msu.edu

Raman spectroscopy relies on the inelastic scattering of monochromatic light. edinst.comwikipedia.orgmdpi.com Vibrational modes that cause a change in molecular polarizability are Raman active. For this compound, the symmetric stretching of the aromatic ring is expected to produce a strong Raman signal. C-Cl bonds also tend to have strong Raman scattering. chemicalbook.com This technique is particularly useful for studying non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum.

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |

| C-H Bending (Aliphatic) | 1470 - 1365 | IR |

| C-H Bending (Aromatic) | 900 - 675 | IR |

| C-Cl Stretch | 800 - 600 | IR, Raman |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. msu.edu It provides the exact molecular weight and valuable structural information from the fragmentation patterns of the molecule.

For this compound (C₉H₁₀Cl₂), the molecular ion peak (M⁺) is of particular interest. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will exhibit a characteristic pattern for the molecular ion. chemguide.co.uk There will be a primary peak (M⁺) corresponding to the molecule with two ³⁵Cl atoms. A second peak (M+2) will appear at two mass units higher, corresponding to a molecule with one ³⁵Cl and one ³⁷Cl atom. A third, smaller peak (M+4) will be present at four mass units higher than M⁺, corresponding to a molecule with two ³⁷Cl atoms. The expected intensity ratio of these peaks (M⁺ : M+2 : M+4) is approximately 9:6:1. chemguide.co.uk

Electron impact ionization typically causes the molecular ion to fragment. A common fragmentation pathway for cumene derivatives is the loss of a methyl group (CH₃, 15 Da) to form a stable benzylic carbocation, which would be the base peak in the spectrum.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (for ³⁵Cl) | Description |

| [C₉H₁₀Cl₂]⁺ | 188 | Molecular ion (M⁺) |

| [C₉H₁₀³⁵Cl³⁷Cl]⁺ | 190 | M+2 isotope peak |

| [C₉H₁₀Cl₂]⁺ | 192 | M+4 isotope peak |

| [C₈H₇Cl₂]⁺ | 173 | Loss of a methyl group (-CH₃) |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification. Gas chromatography and high-performance liquid chromatography are the primary methods employed.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is the premier method for the analysis of volatile and semi-volatile compounds like this compound. restek.com In GC, the sample is vaporized and separated based on its boiling point and affinity for a stationary phase within a capillary column. cdc.gov The separated components then enter the mass spectrometer for detection and identification.

The choice of GC column is critical for separating this compound from its isomers (e.g., 2,4-dichlorocumene, 3,5-dichlorocumene) and other chlorinated hydrocarbons. A non-polar or mid-polarity column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., Rxi-5ms), is often suitable for this type of analysis. restek.com The retention time of this compound under specific GC conditions (e.g., temperature program, carrier gas flow rate) is a key identifying parameter. The coupling with MS provides definitive identification based on the mass spectrum of the eluting peak. cdc.gov This technique is widely used in environmental analysis for detecting chlorinated hydrocarbons in soil, water, and air samples. helcom.fiepa.gov

High-Performance Liquid Chromatography (HPLC) and Related Techniques

High-performance liquid chromatography (HPLC) separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. mdpi.com For a relatively non-polar compound like this compound, reversed-phase HPLC is the most appropriate mode. In this setup, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water.

Detection in HPLC can be achieved using a UV detector, as the benzene ring in this compound absorbs UV light. For higher sensitivity and selectivity, HPLC can be coupled with a mass spectrometer (HPLC-MS). mdpi.com This combination is particularly powerful for analyzing complex samples where chromatographic co-elution might occur. While direct HPLC methods for this compound are not extensively documented, the analysis of related chlorinated aromatic compounds is common, demonstrating the technique's applicability. mdpi.comtandfonline.com

Method Development and Validation for Trace Analysis

The development and validation of analytical methods are crucial for the accurate and reliable quantification of this compound, especially at trace levels in various matrices. researchgate.netintertek.com The objective of method validation is to demonstrate that an analytical procedure is suitable for its intended purpose. europa.eu The process involves a systematic evaluation of the method's performance characteristics to ensure it meets the required standards for specificity, accuracy, precision, and sensitivity. inorganicventures.comijcrt.org

A typical workflow for method development and validation involves several phases:

Problem Definition and Planning: Defining the analytical requirements, including the target analyte (this compound), the matrix, and the required detection limits. inorganicventures.com

Method Selection: Choosing an appropriate analytical technique based on the chemical properties of this compound and the complexity of the sample.

Method Development: The initial phase of establishing the analytical procedure and defining the experimental conditions. inorganicventures.com

Method Validation: A comprehensive process to confirm that the developed method is fit for its intended use. intertek.cominorganicventures.com

Method Application: Routine use of the validated method for sample analysis. inorganicventures.com

Data Evaluation: Analysis and interpretation of the analytical results. inorganicventures.com

Optimization of Analytical Procedures

Optimization is a critical step in method development, aiming to identify the ideal experimental conditions that yield the best analytical performance. For the analysis of this compound, this involves fine-tuning various parameters of the chosen analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Key parameters that are often optimized include:

Sample Preparation: Techniques like liquid-liquid extraction or solid-phase extraction (SPE) are optimized to efficiently isolate this compound from the sample matrix. chromatographyonline.com The choice of solvents, pH, and extraction time are crucial variables.

Chromatographic Conditions: For GC analysis, parameters such as the type of capillary column, carrier gas flow rate, and oven temperature program are optimized to achieve good separation and peak shape. researchgate.net In HPLC, the mobile phase composition, flow rate, and column type are adjusted.

Detector Settings: For mass spectrometry (MS) detection, parameters like ionization energy and mass-to-charge ratio (m/z) selection are optimized for maximum sensitivity and specificity. researchgate.net

A systematic approach, such as the Design of Experiments (DoE), can be employed to efficiently explore the effects of multiple parameters and their interactions on the analytical response. americanpharmaceuticalreview.com This allows for the determination of a robust set of operating conditions that are less susceptible to minor variations. europa.euamericanpharmaceuticalreview.com

Table 1: Example of Optimized Parameters for GC-MS Analysis of a Similar Compound

| Parameter | Optimized Condition |

| Column | HP-5 MS capillary column (30 m x 0.25 mm i.d; 0.25 µm) |

| Carrier Gas | Helium (99.9% purity) |

| Flow Rate | 1.0 ml/min |

| Column Temperature | 250 °C |

| Detection | Mass Spectrometry (MS) |

| Selected m/z values | Specific fragments for the target analyte and internal standard |

| Source: Adapted from a study on a similar compound. researchgate.net |

Quality Assurance in Chemical Analysis

Quality Assurance (QA) encompasses a comprehensive set of procedures and policies implemented to ensure that the analytical results are of a known and acceptable quality. eurachem.orgresearchgate.net It is an overarching system that covers all aspects of the analytical process, from sample collection to data reporting. ucf.edu

Key components of a QA program for the analysis of this compound include:

Standard Operating Procedures (SOPs): Detailed, written instructions for performing each analytical method to ensure consistency.

Personnel Training and Competence: Ensuring that analysts are properly trained and their proficiency is regularly evaluated. researchgate.net

Instrument Calibration and Maintenance: Regular calibration of instruments using certified reference materials and a documented maintenance schedule. researchgate.net

Use of Certified Reference Materials (CRMs): Analyzing CRMs alongside unknown samples to verify the accuracy of the measurements. researchgate.net

Quality Control (QC) Samples: Incorporating various types of QC samples into the analytical batches, such as blanks, spikes, and duplicates, to monitor the performance of the method in real-time. epa.gov

Control Charts: Plotting the results of QC samples over time to visually monitor the stability and performance of the analytical process. iyte.edu.tr

Proficiency Testing: Participating in inter-laboratory comparison studies to externally assess the laboratory's performance. researchgate.net

Documentation and Record Keeping: Maintaining thorough records of all analytical activities, including sample receipt, analysis, and data reporting. ucf.edu

The implementation of a robust QA system, often following international standards like ISO/IEC 17025, provides confidence in the reliability of the analytical data generated for this compound. eurachem.org

Table 2: Key Quality Control Parameters and their Purpose

| QC Parameter | Purpose |

| Method Blank | To assess contamination during the analytical process. |

| Laboratory Control Sample (LCS) | To evaluate the accuracy and precision of the method. epa.gov |

| Matrix Spike/Matrix Spike Duplicate | To assess the effect of the sample matrix on the analytical method. |

| Replicates/Duplicates | To assess the precision of the method. |

| Source: Information compiled from various sources on quality assurance. epa.gov |

Emerging Analytical Tools for Complex Environmental Mixtures

The analysis of this compound in complex environmental mixtures presents significant challenges due to the presence of numerous other compounds that can interfere with its detection and quantification. academie-sciences.fr Emerging analytical tools are being developed to address these complexities and provide more comprehensive characterization of environmental samples.

Some of the promising new technologies and approaches include:

High-Resolution Mass Spectrometry (HRMS): Techniques like time-of-flight (TOF) and Orbitrap mass spectrometry provide high mass accuracy and resolution, enabling the differentiation of this compound from other co-eluting compounds with similar nominal masses. academie-sciences.fr

Two-Dimensional Gas Chromatography (GCxGC): This technique offers significantly enhanced separation power compared to conventional GC by using two different columns with orthogonal separation mechanisms. This is particularly useful for resolving target analytes in highly complex matrices like environmental samples.

Effect-Directed Analysis (EDA): EDA is a strategy that combines biological testing with chemical analysis to identify the specific compounds responsible for observed toxic effects in a complex mixture. academie-sciences.fr This approach can help prioritize the analysis of biologically active compounds like this compound.

In Silico Data Mining Tools: Computational methods are increasingly used to screen large datasets generated by high-resolution analytical instruments. envchemgroup.com These tools can help in the tentative identification of unknown compounds in a mixture based on their mass spectral data.

Field Asymmetric Ion Mobility Spectrometry (FAIMS): FAIMS is an ion-mobility based technique that can be coupled with mass spectrometry to provide an additional dimension of separation, improving selectivity for target analytes in complex samples. envchemgroup.com

These emerging tools, often used in combination, are enhancing the ability of scientists to detect and accurately quantify this compound and other contaminants in challenging environmental matrices. europa.eu

Environmental Research Pertaining to the Occurrence and Fate of Dichlorocumenes

Detection and Identification in Environmental Matrices (e.g., Non-Aqueous Phase Liquids)

The detection of specific chlorinated aromatic compounds like 3,4-dichlorocumene in environmental samples is often part of broader analytical methods for identifying various organic pollutants. These methods are crucial for understanding the extent of contamination in different environmental compartments.

Non-aqueous phase liquids (NAPLs) are organic liquid contaminants that are relatively immiscible with water and can act as a long-term source of groundwater contamination. epa.gov The detection of chlorinated compounds within NAPLs often involves sophisticated analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is a common and powerful method for identifying and quantifying individual compounds in complex mixtures. bioline.org.brusgs.gov For instance, in the analysis of long-chain alkylbenzenes in marine sediments, which shares similarities in chemical structure with dichlorocumenes, GC/MS is the standard procedure. usgs.gov

The process for analyzing chlorinated hydrocarbons in environmental matrices such as sediment generally includes several steps:

Extraction: Using organic solvents to remove the target compounds from the sample matrix. helcom.fi

Clean-up and Fractionation: To remove interfering substances and isolate the compounds of interest. helcom.fi

Instrumental Analysis: Typically GC-MS, which separates the compounds and provides a mass spectrum for identification and a signal for quantification. bioline.org.brusgs.govhelcom.fi

While direct monitoring data for this compound is not widely reported in the provided search results, the presence of other chlorinated benzenes and alkylbenzenes in various environmental samples, including industrial effluents, surface water, groundwater, and sediments, has been documented. epa.govccme.ca For example, levels of 1,2,3,4-tetrachlorobenzene (B165215) have been reported in industrial effluents in Canada. ccme.ca The analytical methods used for these compounds, such as those for determining toluene, xylene, and cumene (B47948) in lake waters, could be adapted for the detection of this compound. bioline.org.br

The following table summarizes analytical techniques that are relevant for the detection of compounds similar to this compound in environmental samples.

Table 1: Relevant Analytical Techniques for Chlorinated Aromatic Hydrocarbons

| Analytical Technique | Sample Matrix | Target Analytes | Reference |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Lake Water | Toluene, Xylene, Cumene | bioline.org.br |

| Gas Chromatography-Mass Spectrometry (GC/MS) | Marine Sediment | Long-chain alkylbenzenes | usgs.gov |

| Gas Chromatography with Electron Capture or Mass-Spectrometric Detection | Sediment | Chlorinated hydrocarbons | helcom.fi |

Postulated Environmental Formation Pathways

Chlorinated organic compounds can enter the environment through direct release or be formed through various chemical and biological processes. While some chlorinated benzenes are known to be produced through natural biotic and abiotic processes, the majority of environmental contamination stems from anthropogenic activities. ccme.ca The formation of chlorinated organic compounds in the environment can occur through several pathways.

One significant pathway is the reaction of dissolved organic matter with chlorine species. nih.gov For example, in wastewater treatment processes involving electrochemical oxidation, reactive chlorine species can react with aromatic dissolved organic matter. nih.gov This can lead to chlorine substitution for hydrogen on the aromatic ring, a potential pathway for the formation of chlorinated aromatics. nih.gov

Furthermore, natural processes in soil can lead to the chlorination of organic compounds. researchgate.net Abiotic and biotic reactions in soil, mediated by enzymes and microorganisms, can chlorinate soil organic matter, leading to the formation of various chlorinated aliphatic and aromatic compounds. researchgate.net Forest soils, for instance, are known sources of volatile organochlorine compounds formed during the decomposition of organic matter in the presence of chloride ions. nih.gov

The industrial synthesis of related compounds can also be a source. For example, the production of chlorinated solvents and other chemicals can lead to the release of intermediates and byproducts into the environment. who.int

Abiotic Degradation Processes in Environmental Systems

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes, such as reactions with light (photolysis) and water (hydrolysis).

Photolytic transformation, or photodegradation, is a key process in the environmental fate of many organic pollutants, particularly in aquatic systems and the atmosphere. tandfonline.com Chlorinated benzenes are susceptible to photolysis, especially at wavelengths below 300 nm. core.ac.uk The process involves the absorption of light energy, which can lead to the cleavage of the carbon-chlorine bond.

For chlorinated benzenes, photodegradation can proceed through reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. tandfonline.com This process has been observed for various chlorinated benzene (B151609) derivatives in the presence of a photosensitizer or catalyst. For instance, ZnS nanocrystallites have been shown to catalyze the photoreduction of chlorinated benzene derivatives, leading to stepwise dechlorination. The rate of photolytic degradation of chlorinated benzenes can be influenced by the degree of chlorination, with more highly chlorinated congeners sometimes showing slower degradation rates. ccme.ca

The half-life of chlorinated compounds in the atmosphere due to reaction with photochemically generated hydroxyl radicals is an important measure of their persistence. For example, the estimated atmospheric half-lives for cis- and trans-1,2-dichloroethene are 8.3 and 3.6 days, respectively. who.int For 1,2,3,4-tetrachlorobenzene, photodegradation is reported to be very slow, with atmospheric half-lives of 6-18 weeks. ccme.ca

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of a compound against hydrolysis is a critical factor in its environmental persistence, particularly in aqueous environments.

Aryl halides, which include chlorinated benzenes like this compound, are generally resistant to hydrolysis under normal environmental conditions. studysmarter.co.uk The carbon-chlorine bond in aryl halides is strengthened by the delocalization of electrons from the chlorine atom into the benzene ring, giving it some double-bond character. savemyexams.com This makes the bond difficult to break, and consequently, hydrolysis does not readily occur. studysmarter.co.uksavemyexams.com

While hydrolysis of aryl halides can be achieved under specific industrial conditions, such as high temperatures and pressures or in the presence of strong nucleophiles or catalysts, these conditions are not typical of natural environmental systems. rajdhanicollege.ac.ingoogle.com Therefore, it is expected that this compound would be hydrolytically stable in the environment.

Photolytic Transformation Pathways

Biotic Transformation and Biodegradation by Microorganisms

Biotic transformation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. asianpubs.org This is a major pathway for the environmental degradation of many organic pollutants.

Chlorinated hydrocarbons, including chlorinated benzenes, can be degraded by microorganisms under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. rug.nlresearchgate.net

Under aerobic conditions, bacteria can utilize chlorinated benzenes with four or fewer chlorine atoms as a source of carbon and energy. researchgate.net The initial step in the aerobic degradation of chlorinated benzenes is typically the action of dioxygenase enzymes, which introduce two hydroxyl groups onto the benzene ring, forming a chlorocatechol intermediate. researchgate.net This intermediate is then further metabolized through pathways that lead to the opening of the aromatic ring and eventual mineralization to carbon dioxide and chloride ions. researchgate.net

Under anaerobic conditions, highly chlorinated benzenes can be reductively dehalogenated, where chlorine atoms are sequentially replaced by hydrogen atoms. researchgate.net This process is carried out by halorespiring bacteria. researchgate.net However, less chlorinated benzenes are often more resistant to anaerobic degradation. researchgate.net

While specific studies on the biodegradation of this compound were not found in the search results, the general principles of microbial degradation of chlorinated aromatic hydrocarbons suggest that it could be susceptible to aerobic degradation by specialized microorganisms. asianpubs.orgmdpi.comresearchgate.net The presence of the isopropyl group (cumene structure) might influence the rate and pathway of degradation compared to non-alkylated chlorinated benzenes.

Transport and Partitioning Mechanisms in Soil, Sediment, and Aquatic Environments

The transport and fate of organic contaminants in the environment are heavily influenced by their partitioning behavior between different environmental phases, such as water, soil, sediment, and air.

For hydrophobic organic compounds like chlorinated benzenes, partitioning to soil and sediment organic matter is a key process. diva-portal.orgusgs.gov The tendency of a chemical to sorb to organic matter is often described by the organic carbon-water (B12546825) partition coefficient (Koc). Compounds with high Koc values are more likely to be found in soil and sediment rather than dissolved in water. dss.go.th

The degree of chlorination affects the partitioning behavior of chlorinated benzenes. ccme.ca More highly chlorinated benzenes tend to have lower water solubility and higher hydrophobicity, leading them to partition more strongly into soil and sediment. ccme.cadiva-portal.org These compartments can then act as long-term sinks and sources of these contaminants to the surrounding environment. ccme.ca

Fugacity-based models, which predict the environmental distribution of chemicals, indicate that a compound like 1,2,3,4-tetrachlorobenzene will predominantly partition into soil and sediment. ccme.ca Given the structural similarities, this compound is also expected to exhibit significant partitioning to soil and sediment organic matter. The presence of the alkyl (isopropyl) group would further increase its hydrophobicity compared to dichlorobenzene, likely leading to even stronger sorption.

The partitioning behavior of polycyclic aromatic hydrocarbons (PAHs), which are also nonpolar, shows that they have a strong affinity for soil and sediment organic matter, and this affinity can be even greater than that of chlorinated hydrocarbons with similar octanol-water partition coefficients (Kow). dss.go.thresearchgate.net This suggests that specific interactions between the aromatic structure and organic matter play a role.

The following table presents key parameters that influence the environmental partitioning of organic compounds.

Table 2: Key Parameters in Environmental Partitioning

| Parameter | Description | Environmental Significance |

|---|---|---|

| Water Solubility | The maximum amount of a chemical that can dissolve in water. | Low solubility often leads to partitioning into other phases like soil or air. |

| Vapor Pressure | The pressure exerted by the vapor of a substance in equilibrium with its solid or liquid phase. | High vapor pressure indicates a tendency to volatilize into the atmosphere. |

| Octanol-Water Partition Coefficient (Kow) | The ratio of a chemical's concentration in the octanol (B41247) phase to its concentration in the aqueous phase at equilibrium. | A measure of a chemical's hydrophobicity; higher Kow indicates a greater tendency to partition into organic phases. |

Advanced Applications of 3,4 Dichlorocumene in Synthetic Organic Chemistry and Materials Science

Utilization as a Building Block in Complex Organic Synthesis

In synthetic organic chemistry, "building blocks" are relatively simple molecules that can be readily incorporated into the structure of a more complex target molecule. illinois.edusigmaaldrich.com 3,4-Dichlorocumene serves as a valuable building block due to its dichlorinated phenyl ring and isopropyl group, which provide specific sites for chemical modification.

A notable application of this compound as a synthetic building block is in the preparation of its functionalized derivatives. For example, it is a direct precursor to 3,4-dichloro-α-bromocumene. This transformation is achieved through a radical bromination reaction using N-bromosuccinimide (NBS) and a radical initiator like 2,2'-azobis(2-methylpropionitrile). epo.org The resulting benzylic bromide is a highly useful intermediate itself, as the bromine atom can be readily displaced by a variety of nucleophiles to introduce new functional groups.

This bromo-derivative can be further converted into this compound hydroperoxide. epo.org This subsequent reaction involves treatment with hydrogen peroxide and a silver salt, such as silver trifluoroacetate, to replace the bromine with a hydroperoxy group. epo.org The synthesis of this hydroperoxide from the parent hydrocarbon demonstrates a clear pathway where this compound is the foundational unit for constructing more complex, functionalized molecules.

| Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|

| This compound | N-bromosuccinimide (NBS), 2,2'-azobis(2-methylpropionitrile) | 3,4-dichloro-α-bromocumene | Radical Bromination epo.org |

| 3,4-dichloro-α-bromocumene | Hydrogen peroxide, Silver trifluoroacetate | This compound hydroperoxide | Nucleophilic Substitution epo.org |

Intermediates in the Synthesis of Specialty Chemicals

Specialty chemicals are performance-oriented products manufactured for specific, high-value applications. trecora.comcefic.org They are typically produced in lower volumes than commodity chemicals and their synthesis often involves multi-step processes where intermediates play a crucial role. trecora.comsocma.org Dichlorocumene isomers are recognized as useful intermediates in the production of agricultural chemicals. google.com

The utility of this compound as an intermediate is well-documented in the synthesis of this compound hydroperoxide, which is the active component in a specialty analytical product. epo.org A patent describes the incorporation of this compound hydroperoxide into a test composition designed for the detection of peroxidatively active substances, such as hemoglobin in bodily fluids (a method for detecting occult blood). epo.org In this context, this compound is the key intermediate that is transformed into the hydroperoxide, the essential functional ingredient of the final diagnostic device. epo.org This application highlights its role in creating high-value products for the healthcare and diagnostics markets.

Potential in Polymer and Materials Science Research

The field of polymer and materials science is continually exploring new monomers and initiators to create polymers with tailored properties. vandemark.comrsc.org Polymerization is the process of joining monomer molecules to form large polymer chains, a reaction that often requires an initiator to begin the process. libretexts.orgwikipedia.org

Organic hydroperoxides are a well-established class of initiators used in free-radical polymerization. The synthesis of this compound hydroperoxide from this compound opens up its potential application in polymer science. epo.org This derivative can theoretically serve as a thermal initiator for the polymerization of various vinyl monomers, such as styrenes, acrylates, and methacrylates.

Upon thermal decomposition, the hydroperoxide would generate free radicals that initiate the polymer chain growth. A significant outcome of using this specific initiator is that the resulting polymer chains would be end-capped with a 3,4-dichlorophenyl fragment. The presence of these halogenated groups on the polymer backbone could impart specific properties to the bulk material, including:

Enhanced Flame Retardancy: Chlorine-containing compounds are known to act as flame retardants.

Modified Refractive Index: The incorporation of heavy atoms like chlorine can increase the refractive index of the polymer, a desirable property for optical applications.

Increased Thermal Stability: The rigid aromatic structure may enhance the thermal stability of the resulting polymer.

This potential makes this compound a person of interest for research into new polymers with specialized characteristics derived directly from the initiator's structure.

Precursor for Advanced Functional Materials

Advanced functional materials are materials designed with specific properties that allow them to perform a particular function, such as sensing, actuation, or energy conversion. youtube.comenamine.net The synthesis of these materials often relies on specialized precursors that contain the necessary chemical functionalities. nih.gov

This compound, through its derivatives, acts as a precursor for such materials. The most direct example is its role in producing this compound hydroperoxide for use in a chemical sensor. epo.org The analytical test strip for detecting hemoglobin is a functional material system where the hydroperoxide, derived from this compound, is the critical component that enables the sensing function through a color-producing chemical reaction. epo.org

Furthermore, the potential use of its hydroperoxide derivative as a polymerization initiator provides a pathway to advanced functional polymers. epo.org By embedding the dichlorophenyl group into a polymer matrix, it is conceivable to design materials with specific dielectric properties for electronics applications or with tailored surface properties for advanced coatings. This positions this compound not just as an intermediate for small molecules, but as a foundational precursor for the rational design of sophisticated functional materials.

Q & A

Q. What are the validated analytical methods for detecting and quantifying 3,4-Dichlorocumene in environmental matrices?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS) is widely used for volatile chlorinated compounds. For this compound, derivatization may enhance detection sensitivity. Validate methods using spiked recovery experiments (e.g., 80–120% recovery rates) and compare against certified reference materials (CRMs) for accuracy .

- High-Performance Liquid Chromatography (HPLC) with UV detection is suitable for non-volatile derivatives. Optimize mobile phase composition (e.g., acetonitrile/water gradients) and column type (C18) to resolve co-eluting contaminants .

- Quality Control: Include blanks, duplicates, and matrix spikes to account for instrumental drift and matrix effects. Report limits of detection (LOD) and quantification (LOQ) using signal-to-noise ratios ≥3 and ≥10, respectively .

Q. What synthetic pathways are employed for this compound in laboratory-scale synthesis?

Methodological Answer:

- Friedel-Crafts Alkylation: React cumene with chlorine gas (Cl₂) in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry (1:2 molar ratio of cumene:Cl₂) to minimize polychlorinated byproducts .

- Purification: Use fractional distillation (boiling point range: 210–215°C) followed by recrystallization in ethanol to isolate this compound. Characterize purity via melting point analysis (reported mp: 68–70°C) and NMR spectroscopy (¹H NMR: δ 7.2–7.4 ppm, aromatic protons) .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported degradation half-lives of this compound across aquatic and soil systems?

Methodological Answer:

- Controlled Variable Testing: Systematically vary environmental parameters (pH, organic matter content, microbial activity) in microcosm studies. For example, aerobic soil degradation half-lives range from 30–90 days, while anaerobic aquatic systems show slower degradation (120–180 days) due to reduced microbial diversity .

- Meta-Analysis: Aggregate published half-life data and apply multivariate regression to identify dominant factors (e.g., organic carbon content explains 60% of variability). Use software like R or Python for statistical modeling .

- Isotopic Tracers: Employ ¹³C-labeled this compound to track degradation pathways and quantify metabolite formation (e.g., 3,4-dichlorobenzoic acid) via LC-HRMS .

Q. What computational models predict the adsorption behavior of this compound on soil organic matter, and how can experimental data validate them?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Model interactions between this compound and humic acid using software like GROMACS. Parameterize force fields (e.g., CHARMM) based on quantum mechanical calculations (DFT) for chlorine-carbon bond dynamics .

- Batch Adsorption Experiments: Measure adsorption isotherms (Langmuir/Freundlich models) at varying pH (4–8) and ionic strength (0.01–0.1 M). Compare simulated binding energies (e.g., −25 kJ/mol) with experimental Kd values (distribution coefficients) .

- Sensitivity Analysis: Identify critical parameters (e.g., organic carbon partition coefficient, Koc) using Monte Carlo simulations to quantify model uncertainty .

Guidelines for Rigorous Research Design

- Literature Review: Use databases like SciFinder and PubChem to compile physicochemical properties and toxicological data. Prioritize peer-reviewed journals over vendor catalogs .

- Ethical Compliance: Obtain institutional approval for environmental sampling or toxicity testing. Follow OECD guidelines for ecotoxicity assays (e.g., Daphnia magna acute toxicity) .

- Data Transparency: Share raw datasets in repositories like Zenodo and provide detailed metadata (e.g., instrument calibration logs) to enable reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.